2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C12H11ClN4O3 and its molecular weight is 294.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involving the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines showcases the potential of related compounds in antimicrobial applications. Through a series of reactions involving 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, a variety of compounds were synthesized and tested for their antimicrobial properties, highlighting the versatility and applicability of such compounds in fighting microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-Inflammatory Agents
The design and synthesis of novel compounds derived from related structures have been explored for their anticancer and anti-inflammatory properties. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown promising results as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, offering insights into their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antituberculosis Activity
The development of new compounds with potent antituberculosis activity represents another significant application. A study on imidazo[1,2-a]pyridine-3-carboxamides, including a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, revealed excellent potency against multi- and extensive drug-resistant tuberculosis strains. This research underscores the potential of these compounds in addressing the challenge of drug-resistant tuberculosis (Moraski et al., 2011).
Mechanism of Action
Target of Action
, which could suggest a similar behavior for this compound.
Biochemical Pathways
, suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Result of Action
Properties
IUPAC Name |
2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDAWGFBLDVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.